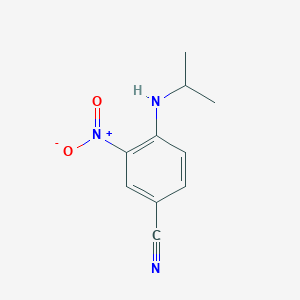

4-(Isopropylamino)-3-nitrobenzonitrile

描述

Contextualizing Substituted Benzonitriles and Nitrophenylamines in Contemporary Chemistry

Substituted benzonitriles are a class of organic compounds characterized by a benzene (B151609) ring attached to a cyano group (-C≡N) and other functional groups. The benzonitrile (B105546) framework is a versatile structural unit found in many biologically active molecules, natural products, and pharmaceutical compounds. guidechem.com These compounds serve as crucial intermediates in the synthesis of a wide array of chemicals, including pesticides, dyes, benzoic acids, and benzylamines. rsc.org The reactivity of substituted benzonitriles is influenced by the nature and position of their substituents. For instance, electron-withdrawing groups can enhance the reactivity of the aromatic ring. rsc.org In the field of organometallics, substituted benzonitriles are studied for their ability to undergo C-CN bond activation with transition-metal complexes, a process influenced by the electronic and steric effects of the substituents. utexas.eduacs.orgosti.gov

Nitrophenylamines, on the other hand, are compounds containing a nitro group (-NO2) and an amino group (-NHR) attached to a phenyl ring. They are significant in synthetic chemistry, often serving as building blocks for more complex molecules. For example, 4-amino-3-nitrobenzonitrile (B23877) can be synthesized from 4-acetamidobenzonitrile through nitration followed by hydrolysis. prepchem.com The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the same aromatic ring creates unique electronic properties that are leveraged in various chemical transformations.

Significance of 4-(Isopropylamino)-3-nitrobenzonitrile within Chemical Science

The specific compound, this compound, combines the structural motifs of both classes mentioned above. Its significance in chemical science primarily lies in its role as a specialized building block or intermediate in organic synthesis. The molecule features a nucleophilic secondary amine, an electron-withdrawing nitro group, and a cyano group, all attached to a central benzene ring. This arrangement of functional groups allows for a variety of potential chemical modifications.

The "NCP" or N-4'-cyano-2'-nitrophenyl group, which is structurally related to this compound, has been used in studies of proton magnetic resonance spectra. researchgate.net While direct, extensive research on this compound itself is not widespread in top-tier literature, its analogs, such as 4-fluoro-3-nitrobenzonitrile (B23716) and 4-bromo-3-nitrobenzonitrile, are recognized as useful precursors in synthetic chemistry. researchgate.netsigmaaldrich.com For example, halogenated nitrophenyl derivatives can undergo nucleophilic aromatic substitution reactions where the halogen is displaced by a nucleophile, a common strategy for building more complex molecular architectures. The isopropylamino group in the title compound makes it a product of such a substitution on a suitable 4-halo-3-nitrobenzonitrile precursor.

Table 1: Chemical Properties and Identifiers for this compound

| Property | Value |

|---|---|

| Chemical Name | This compound |

| Synonyms | 3-nitro-4-(propan-2-ylamino)benzonitrile, Benzonitrile, 4-[(1-methylethyl)amino]-3-nitro- |

| CAS Number | 355022-17-2 chemicalbook.com |

| Molecular Formula | C10H11N3O2 chemicalbook.com |

| Molecular Weight | 205.21 g/mol chemicalbook.com |

| Appearance | Yellow to green solid chemicalbook.com |

Scope and Objectives of the Research Outline

The objective of this article is to present a focused and scientifically accurate summary of this compound based on its chemical identity and its relationship to the broader classes of substituted benzonitriles and nitrophenylamines. The scope is strictly limited to the chemical context and significance of the compound in academic research. By contextualizing its structural components and outlining its identity, this overview serves as a foundational reference for its place within synthetic and theoretical chemistry.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Benzoic acid |

| Benzylamine |

| Benzamide |

| 4-Acetamidobenzonitrile |

| 4-Amino-3-nitrobenzonitrile |

| 4-Fluoro-3-nitrobenzonitrile |

| 4-Bromo-3-nitrobenzonitrile |

| 2,6-Dichlorobenzonitrile |

| 2,6-Dibromobenzonitrile |

| 2-Bromo-6-chlorobenzonitrile |

| 2,3,4-Trichlorobenzonitrile |

| 2,3,5-Trichlorobenzonitrile |

| 4-Nitrobenzonitrile |

Structure

3D Structure

属性

IUPAC Name |

3-nitro-4-(propan-2-ylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-7(2)12-9-4-3-8(6-11)5-10(9)13(14)15/h3-5,7,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTOOOMUGFVLDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C=C(C=C1)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383248 | |

| Record name | 4-(isopropylamino)-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355022-17-2 | |

| Record name | 4-(isopropylamino)-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 4 Isopropylamino 3 Nitrobenzonitrile

Established Synthetic Routes to 4-(Isopropylamino)-3-nitrobenzonitrile

The most common and direct methods for preparing this compound involve the reaction of a suitable 4-halo-3-nitrobenzonitrile with isopropylamine (B41738). This approach falls under the category of nucleophilic aromatic substitution (SNAr), a cornerstone of modern organic synthesis. researchgate.net

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental process in organic chemistry used for the synthesis of substituted aromatic compounds. researchgate.net The reaction is particularly effective for aryl halides that possess electron-withdrawing substituents, such as a nitro group (NO₂), which activate the aromatic ring towards nucleophilic attack. libretexts.org The presence of the nitro group ortho or para to the leaving group (the halogen) is critical as it stabilizes the negatively charged intermediate through resonance. libretexts.org

A primary synthetic route to this compound involves the reaction between 4-chloro-3-nitrobenzonitrile (B1361363) and isopropylamine. In this reaction, the isopropylamine acts as the nucleophile, attacking the carbon atom bonded to the chlorine atom. The chlorine atom, being a good leaving group, is subsequently displaced. The electron-withdrawing nitro group at the meta position relative to the nitrile and ortho to the chlorine facilitates this substitution by stabilizing the intermediate formed during the reaction. libretexts.org 4-Chloro-3-nitrobenzonitrile itself is a key intermediate in organic synthesis, valued for its multiple reactive sites that allow for reactions like nucleophilic substitution.

General Reaction Scheme:

Starting Material: 4-Chloro-3-nitrobenzonitrile Nucleophile: Isopropylamine Product: this compound By-product: Hydrochloric acid (typically neutralized by excess amine or an added base)

An analogous and often more efficient method utilizes 4-fluoro-3-nitrobenzonitrile (B23716) as the starting material. The carbon-fluorine bond in activated aromatic systems is highly susceptible to nucleophilic attack, making fluorinated derivatives excellent substrates for SNAr reactions. researchgate.net The reaction of 4-fluoro-3-nitrobenzonitrile with various amines, including isopropylamine, proceeds readily. researchgate.net This method is favored for its high chemoselectivity in displacing the aryl-fluorine bond and often proceeds without the need for transition metal catalysts, making it a cost-effective and efficient strategy. researchgate.net

General Reaction Scheme:

Starting Material: 4-Fluoro-3-nitrobenzonitrile Nucleophile: Isopropylamine Product: this compound By-product: Hydrofluoric acid (neutralized by excess amine or an added base)

Comparative Data of Starting Materials

| Property | 4-Chloro-3-nitrobenzonitrile | 4-Fluoro-3-nitrobenzonitrile |

|---|---|---|

| CAS Number | 939-80-0 | 1009-35-4 chemicalbook.com |

| Molecular Formula | C₇H₃ClN₂O₂ | C₇H₃FN₂O₂ chemicalbook.com |

| Molecular Weight | 182.56 g/mol | 166.11 g/mol chemicalbook.com |

| Appearance | White to yellow crystalline solid | White to yellow powder/crystal tcichemicals.com |

| Melting Point | 98-100 °C | 86-88 °C chemicalbook.com |

Alternative Synthetic Approaches to Nitrobenzonitrile Derivatives

Beyond the direct substitution to form the target molecule, various methods exist for the synthesis of the broader class of nitrobenzonitrile derivatives. These alternative pathways can be crucial for creating diverse molecular scaffolds.

| Synthetic Method | Starting Material(s) | Brief Description | Reference(s) |

| Ammoxidation | p-Nitrotoluene | Catalytic gas-phase reaction with ammonia (B1221849) and oxygen to form p-nitrobenzonitrile. | rsc.org |

| Nitration & Hydrolysis | 4-Acetamidobenzonitrile, Potassium Nitrate | Nitration of the protected aminobenzonitrile followed by acidic hydrolysis to yield 4-amino-3-nitrobenzonitrile (B23877). | prepchem.com |

| From Aldehydes | 4-Nitrobenzaldehyde, Hydroxylamine (B1172632) Hydrochloride | Conversion of an aldehyde to a nitrile using hydroxylamine in a solvent like DMSO. | guidechem.com |

| Ring Transformation | Nitrated Isatoic Anhydrides, Dimethyl Malonate | Ring-opening and subsequent reaction of isatoic anhydrides to form functionalized quinolone frameworks, which can be precursors to nitrobenzonitriles. | mdpi.com |

Mechanistic Investigations of Formation Reactions

Understanding the reaction mechanism is key to optimizing reaction conditions and predicting outcomes. The formation of this compound via nucleophilic aromatic substitution has been extensively studied within the broader context of SNAr reactions.

Elucidation of Reaction Mechanisms in Nucleophilic Substitution

The classical mechanism for nucleophilic aromatic substitution on nitro-activated aryl halides is a two-step process. libretexts.orgnih.gov

Addition of the Nucleophile: The reaction begins with the attack of the nucleophile (isopropylamine) on the carbon atom bearing the leaving group (halogen). This is typically the slow, rate-limiting step of the reaction. nih.gov This addition breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. nih.gov The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization. libretexts.org

Elimination of the Leaving Group: In the second, faster step, the leaving group (halide ion) is expelled, and the aromaticity of the ring is restored, yielding the final substitution product. nih.gov

Recent research, employing both experimental and computational methods, has revealed that this two-step model is not universal. researchgate.net Some SNAr reactions are now understood to proceed through a single-step, concerted mechanism (cSNAr), where bond formation and bond breaking occur simultaneously. nih.gov It is now believed that SNAr reactions can exist on a "mechanistic continuum" ranging from a distinct stepwise process with a stable Meisenheimer intermediate to a fully concerted process, with many reactions falling into a "borderline" category. nih.govrsc.org The specific mechanism depends on factors such as the nature of the nucleophile, the leaving group, and the structure of the aromatic substrate. nih.gov

Role of Solvents and Catalysts in Synthesis

The synthesis of this compound, predominantly achieved through the nucleophilic aromatic substitution (SNAr) of a 4-halo-3-nitrobenzonitrile precursor with isopropylamine, is significantly influenced by the choice of solvent and the presence of a catalyst. The reaction involves the attack of the nucleophilic isopropylamine on the electron-deficient aromatic ring, facilitated by the strong electron-withdrawing nitro and cyano groups.

Solvents: The solvent plays a crucial role in an SNAr reaction by stabilizing the charged intermediate, known as the Meisenheimer complex. Polar aprotic solvents are generally favored as they can solvate the cationic species without strongly hydrogen-bonding to the nucleophile, which would decrease its reactivity. The polarity of the solvent can have a dramatic effect on the reaction rate.

| Solvent Property | Effect on SNAr Reaction Rate | Rationale |

| Polarity/Dipolarity | Generally increases rate | Stabilizes the charged Meisenheimer complex intermediate. |

| Hydrogen Bond Donor (HBD) Ability | Can decrease rate | Solvates the amine nucleophile, reducing its nucleophilicity. |

| Hydrogen Bond Acceptor (HBA) Ability | Can increase rate | Can stabilize the transition state and intermediates. |

Commonly used solvents for similar SNAr amination reactions include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) (MeCN). Research on related reactions has shown that the reaction of 2,4-dinitrobenzenesulfonyl chloride with propylamine (B44156) is favored in solvents with the ability to accept hydrogen bonds. In contrast, reactions with more sterically hindered amines like piperidine (B6355638) are favored in more polar solvents that can both donate and accept hydrogen bonds.

Catalysts: While the SNAr reaction can proceed without a catalyst, particularly with a highly activated substrate like 4-fluoro-3-nitrobenzonitrile, the use of a base as a catalyst is common. The base, which can be an excess of the reacting amine itself or a non-nucleophilic base like triethylamine (B128534) or potassium carbonate, serves to deprotonate the amine nucleophile, increasing its nucleophilicity. In some cases, phase-transfer catalysts (PTCs) can be employed, especially in biphasic reaction systems, to facilitate the transfer of the amine nucleophile to the organic phase where the substrate is located.

Green Chemistry and Sustainable Synthetic Strategies for this compound Production

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals like this compound to minimize environmental impact and enhance safety and efficiency.

Key areas of focus for developing greener synthetic routes include:

Safer Solvents: The use of traditional polar aprotic solvents like DMF and DMSO is being scrutinized due to their toxicity. Research is ongoing to replace these with greener alternatives. Ionic liquids (ILs) have emerged as a promising option. They are non-volatile, have high thermal stability, and their properties can be tuned by modifying the cation and anion. For instance, in the synthesis of benzonitriles, certain ionic liquids have been shown to act as both a solvent and a catalyst, simplifying the process and allowing for easy recovery and reuse. researchgate.netnih.govrsc.org Polyethylene glycol (PEG) is another green solvent alternative that is biodegradable and has low toxicity.

Catalyst Efficiency and Reusability: The development of highly efficient and recyclable catalysts is a cornerstone of green chemistry. For amination reactions, heterogeneous catalysts are being explored to simplify product purification and catalyst recovery. For example, nickel-based homogeneous catalysts have been shown to be effective for the synthesis of primary amines via reductive amination. nih.gov Similarly, reusable nanostructured cobalt catalysts have demonstrated high activity under mild conditions for reductive aminations. nih.gov

Atom Economy and Waste Reduction: The ideal synthetic route maximizes the incorporation of all atoms from the starting materials into the final product. The SNAr reaction of 4-fluoro-3-nitrobenzonitrile with isopropylamine has a high theoretical atom economy. However, waste is generated from the solvent and any excess reagents or byproducts. Process optimization to use stoichiometric amounts of reactants and minimize solvent usage is crucial.

Energy Efficiency: Conducting reactions at lower temperatures and pressures reduces energy consumption. The development of more active catalysts can enable reactions to proceed under milder conditions.

The table below outlines some green chemistry metrics that can be used to evaluate and compare the sustainability of different synthetic pathways for this compound.

| Green Chemistry Metric | Description | Relevance to this compound Synthesis |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | High for the direct SNAr reaction. |

| E-Factor (Environmental Factor) | Total weight of waste / Weight of product | A lower E-Factor indicates a greener process. Considers solvent and reagent waste. |

| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | A comprehensive measure of the efficiency of a manufacturing process. |

| Solvent and Catalyst Toxicity/Safety | Qualitative assessment of the hazards associated with solvents and catalysts used. | Encourages the use of less hazardous materials like greener solvents and recyclable catalysts. |

By focusing on these green chemistry principles, the synthesis of this compound can be made more environmentally benign and economically viable.

Advanced Spectroscopic and Diffraction Analyses of 4 Isopropylamino 3 Nitrobenzonitrile

X-ray Diffraction Crystallography

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to elucidate detailed information about molecular structure, conformation, and the interactions governing the crystal packing.

Determination of Crystal Structure and Molecular Conformation

While specific crystal structure data for 4-(Isopropylamino)-3-nitrobenzonitrile is not publicly available in the searched literature, the application of single-crystal X-ray diffraction would reveal its key structural parameters. This analysis determines the unit cell dimensions, space group, and the exact coordinates of each atom.

This information is crucial for defining the molecule's conformation. For instance, in the related compound 3-nitrobenzonitrile, X-ray analysis revealed that the nitro group is slightly tilted out of the plane of the benzene (B151609) ring, with a dihedral angle of 11.22 (6)°. nih.gov A similar analysis for this compound would quantify the planarity of its benzene ring and determine the precise rotational arrangement (dihedral angles) of the isopropylamino and nitro substituents relative to the ring. These conformational details are often the result of a balance between electronic effects and steric hindrance within the molecule and packing forces within the crystal. nih.gov

Analysis of Intramolecular Hydrogen Bonding Networks

A defining structural feature of this compound is the expected formation of a strong intramolecular hydrogen bond. This bond forms between the hydrogen atom of the secondary amine (the N-H donor) in the isopropylamino group and one of the oxygen atoms (the acceptor) of the adjacent nitro group.

This type of interaction creates a stable six-membered ring-like structure (a pseudo-ring), which significantly influences the molecule's planarity and chemical properties. In crystallographic studies, these bonds are characterized by specific distances and angles. The strength of the hydrogen bond can be inferred from these geometric parameters.

Table 1: Representative Geometric Data for Intramolecular N-H···O Hydrogen Bonds Data based on a closely related structure and presented for illustrative purposes.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N | H | O | ~0.86 | ~2.00 | ~2.64 | ~131 |

| This interactive table illustrates typical parameters for an intramolecular hydrogen bond, where Å represents angstroms and ° represents degrees. |

Investigation of Intermolecular Interactions: C-H···O and C-H···N Hydrogen Bonds, π-π Stacking

Beyond the forces within each molecule, X-ray diffraction reveals the network of weaker intermolecular interactions that stabilize the crystal lattice. springernature.com For this compound, these interactions are expected to include weak hydrogen bonds and π-π stacking.

C-H···O and C-H···N Hydrogen Bonds: These are weak electrostatic interactions where a carbon-bound hydrogen atom (C-H), typically from the aromatic ring or the isopropyl group, interacts with an electronegative atom like an oxygen of a nitro group or the nitrogen of a nitrile group on an adjacent molecule.

π-π Stacking: The electron-rich aromatic rings of adjacent molecules can stack on top of each other. These interactions are crucial in the packing of many aromatic compounds. The distance between the centers of the rings (the centroid-centroid distance) is a key parameter; for example, an interplanar distance of 3.3700 (9) Å was observed in the crystal structure of 3-nitrobenzonitrile. nih.gov

Table 2: Expected Intermolecular Interactions and Their Geometric Parameters This table outlines the types of intermolecular forces anticipated in the crystal structure of this compound.

| Interaction Type | Donor Group | Acceptor Group | Typical Distance (Å) |

| C-H···O | Aromatic C-H | Nitro Oxygen | 3.0 - 4.0 |

| C-H···N | Aromatic C-H | Nitrile Nitrogen | 3.0 - 4.0 |

| π-π Stacking | Benzene Ring | Benzene Ring | 3.3 - 3.8 (centroid separation) |

| This interactive table shows the common intermolecular interactions that would define the crystal packing. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool used to determine the structure of a molecule in solution by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Elucidation of Molecular Structure using ¹H and ¹³C NMR

While a fully assigned spectrum for this compound is not available in the searched results, its structure can be unequivocally confirmed using a combination of 1D and 2D NMR experiments. mdpi.com The expected chemical shifts (δ) are influenced by the electron-donating isopropylamino group and the electron-withdrawing nitro and nitrile groups.

¹H NMR: The spectrum would show distinct signals for the three aromatic protons, with their chemical shifts and splitting patterns determined by their positions relative to the substituents. The isopropyl group would exhibit a characteristic septet for its single C-H proton and a doublet for its six equivalent methyl (CH₃) protons. A broad signal for the N-H proton would also be present.

¹³C NMR: The spectrum would display signals for each unique carbon atom. The nitrile carbon (C≡N) appears around 115-120 ppm, while the six distinct aromatic carbons would have shifts spread over the ~110-150 ppm range. The two carbons of the isopropyl group would appear in the upfield region of the spectrum. organicchemistrydata.org

Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for assigning each signal to the specific proton and carbon atom in the molecule. mdpi.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Assignments These are estimated chemical shift (δ) values in ppm based on typical ranges for the functional groups present.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic CH (3 protons) | 7.0 - 8.5 | 110 - 150 |

| Isopropyl CH | 3.5 - 4.5 (septet) | 45 - 55 |

| Isopropyl CH₃ (6 protons) | 1.2 - 1.5 (doublet) | 20 - 25 |

| Amine NH | 8.0 - 9.0 (broad) | N/A |

| Quaternary Aromatic C (3) | N/A | 110 - 150 |

| Nitrile CN | N/A | 115 - 120 |

| This interactive table provides an educated prediction of the NMR data for the target compound. |

¹⁵N NMR Chemical Shift Analysis in Substituted Benzonitriles and Correlation with Substituent Effects

¹⁵N NMR spectroscopy, while more technically challenging than ¹H or ¹³C NMR, provides direct insight into the electronic environment of nitrogen atoms. The chemical shift of the nitrile nitrogen (in the -C≡N group) is particularly sensitive to the electronic effects of other substituents on the benzene ring.

Studies on a wide range of substituted benzonitriles have shown an excellent correlation between the ¹⁵N chemical shift of the nitrile nitrogen and electronic substituent parameters (e.g., Hammett constants). Electron-donating groups (like amino groups) and electron-withdrawing groups (like nitro groups) cause predictable upfield or downfield shifts, respectively. In this compound, the nitrile nitrogen's chemical shift would be influenced by the combined effects of the electron-donating amino group at the para position and the electron-withdrawing nitro group at the meta position.

Table 4: Illustrative ¹⁵N Chemical Shifts for Substituted Benzonitriles Chemical shifts (δ) are in ppm relative to a standard like CH₃NO₂. Data is for illustrative purposes.

| Compound | Substituent(s) | ¹⁵N Shift of CN (ppm) |

| Benzonitrile (B105546) | None | ~-120 |

| 4-Aminobenzonitrile | -NH₂ (Donating) | ~-128 |

| 4-Nitrobenzonitrile | -NO₂ (Withdrawing) | ~-117 |

| 3-Nitrobenzonitrile | -NO₂ (Withdrawing) | ~-119 |

| This interactive table shows how different substituents on the benzene ring affect the ¹⁵N chemical shift of the nitrile group. |

Mass Spectrometry (MS) Applications in Structural Characterization

Mass spectrometry (MS) is a cornerstone analytical technique for the structural elucidation of this compound. It provides critical information regarding the compound's molecular weight and elemental composition, and its fragmentation patterns offer deep insights into the molecule's structure.

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 205.22 g/mol ). The presence of an odd number of nitrogen atoms (three in this case) results in an odd nominal molecular weight, which is a key diagnostic feature according to the Nitrogen Rule. miamioh.edu

The fragmentation of this compound under mass spectrometric conditions can be predicted to follow several logical pathways based on the stability of the resulting fragments. The study of fragmentation pathways in other nitro-aromatic and amine compounds provides a basis for these predictions. nih.gov Key fragmentation events would likely include:

Loss of a Methyl Group: A common initial fragmentation is the loss of a methyl radical (•CH₃, mass ≈ 15) from the isopropyl group, leading to a significant fragment ion at m/z 190. This is a result of α-cleavage, which is characteristic of amines.

Loss of the Isopropyl Group: Cleavage of the C-N bond can result in the loss of the entire isopropyl group as a radical (•C₃H₇, mass ≈ 43), yielding a fragment at m/z 162.

Cleavage of the Nitro Group: The nitro group (NO₂) is a common leaving group in mass spectrometry. nih.gov The loss of a nitro radical (•NO₂, mass ≈ 46) from the molecular ion would produce a fragment at m/z 159.

Loss of Nitric Oxide: Rearrangement followed by the elimination of a neutral nitric oxide molecule (NO, mass ≈ 30) is another possible pathway for nitro-aromatic compounds, which would lead to a fragment at m/z 175.

Tandem mass spectrometry (MS/MS) can further enhance structural characterization by isolating a specific fragment ion and inducing further fragmentation, providing unambiguous evidence for the proposed structure. researchgate.netiosrjournals.org

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure/Identity | Mass Loss (amu) |

| 205 | [M]⁺ (Molecular Ion) | 0 |

| 190 | [M - CH₃]⁺ | 15 |

| 162 | [M - C₃H₇]⁺ | 43 |

| 159 | [M - NO₂]⁺ | 46 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. youtube.com The IR spectrum of this compound would display characteristic absorption bands corresponding to its distinct structural features: the secondary amine, nitrile, nitro group, isopropyl group, and the aromatic ring.

The key diagnostic regions in the IR spectrum are:

N-H Stretching: A moderate to sharp absorption band is expected in the region of 3300-3500 cm⁻¹ due to the N-H stretching vibration of the secondary amine. spectroscopyonline.com

C-H Stretching: The spectrum will show multiple peaks around 2850-3000 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the isopropyl group. spectroscopyonline.com Aromatic C-H stretches typically appear at slightly higher wavenumbers, just above 3000 cm⁻¹.

C≡N (Nitrile) Stretching: A sharp, intense absorption band characteristic of the nitrile functional group is expected in the 2220-2260 cm⁻¹ region. This peak is often a clear indicator of the presence of a cyano group.

N-O (Nitro) Stretching: The nitro group gives rise to two distinct and strong absorption bands. The asymmetric stretching vibration appears in the 1500-1560 cm⁻¹ range, while the symmetric stretch is found between 1345-1385 cm⁻¹.

C=C Aromatic Stretching: The benzene ring will produce several absorption bands in the 1450-1600 cm⁻¹ region due to carbon-carbon double bond stretching vibrations.

N-H Bending: The bending vibration of the secondary amine (N-H wag) can also be observed, typically in the 700-750 cm⁻¹ range. spectroscopyonline.com

These characteristic absorption frequencies allow for a confident identification of the compound's functional group architecture.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Secondary Amine | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H (Isopropyl) | C-H Stretch | 2850 - 2970 |

| Nitrile | C≡N Stretch | 2220 - 2260 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Nitro Group | Asymmetric N-O Stretch | 1500 - 1560 |

| Nitro Group | Symmetric N-O Stretch | 1345 - 1385 |

Application of Hyphenated Analytical Techniques (e.g., LC-MS-NMR)

Hyphenated analytical techniques, which couple a separation method with one or more spectroscopic detection methods, are indispensable for the comprehensive analysis of chemical compounds in complex mixtures. nih.govsaspublishers.comijnrd.org For this compound, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and the more advanced Liquid Chromatography-Mass Spectrometry-Nuclear Magnetic Resonance (LC-MS-NMR) provide unparalleled analytical power.

LC-MS: This technique combines the potent separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and specific detection of mass spectrometry. iosrjournals.org In the context of synthesizing or analyzing this compound, LC-MS can be used to:

Separate the target compound from starting materials, by-products, and other impurities.

Provide the molecular weight of the eluted compound, confirming its identity.

Quantify the purity of the sample with high accuracy and sensitivity. mdpi.com

Obtain fragmentation data (especially with tandem MS, or LC-MS/MS) to further confirm the structure of the main compound and identify unknown impurities. researchgate.net

LC-MS-NMR: The integration of NMR spectroscopy into an LC-MS system represents one of the most powerful tools for unequivocal structure elucidation. mdpi.comresearchgate.net While LC-MS provides molecular weight and fragmentation information, NMR provides the definitive connectivity of atoms within the molecule. researchgate.net An LC-MS-NMR platform would allow for the separation of this compound from a mixture, followed by the collection of both its mass spectrum and its ¹H and ¹³C NMR spectra. This dual detection provides orthogonal data sets that, when combined, leave virtually no ambiguity in the structural assignment, making it the gold standard for the characterization of novel compounds or impurities in a sample.

These hyphenated approaches are crucial in pharmaceutical development and quality control, ensuring the identity, purity, and quality of the chemical entity. ijnrd.org

Theoretical and Computational Chemistry of 4 Isopropylamino 3 Nitrobenzonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for calculating the properties of molecules like 4-(isopropylamino)-3-nitrobenzonitrile.

Geometry Optimization and Electronic Structure Analysis

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule, a process known as geometry optimization. These calculations can predict bond lengths, bond angles, and dihedral angles. For a closely related analogue, 3-nitro-4-(propylamino)benzonitrile, experimental crystallographic data provides a valuable reference for what theoretical calculations would aim to model. nih.gov In this analogue, the nitro group is nearly coplanar with the aromatic ring, with a dihedral angle of 1.3(3)°. nih.gov The bond lengths and angles are within standard ranges. nih.gov

Electronic structure analysis through DFT provides information on the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of the molecule's reactivity and electronic transition properties.

Substituent Effects on Basicity and Reactivity of Benzonitriles

The basicity and reactivity of benzonitrile (B105546) derivatives are significantly influenced by the nature and position of their substituents. In this compound, the isopropylamino group (-NHCH(CH₃)₂) is an electron-donating group, while the nitro group (-NO₂) is a strong electron-withdrawing group. DFT calculations can quantify the effects of these substituents.

The reactivity of the molecule towards electrophilic or nucleophilic attack is also governed by these substituents. The electron-rich sites, influenced by the isopropylamino group, are more susceptible to electrophilic attack, whereas the electron-deficient sites, due to the nitro group, are prone to nucleophilic attack. DFT can be used to calculate electrostatic potential maps, which visualize the electron density distribution and predict reactive sites.

Conformational Analysis and Intramolecular Interactions

Conformational analysis of this compound involves studying the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. The rotation of the isopropyl group and the orientation of the nitro group relative to the benzene (B151609) ring are of particular interest.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. These simulations can provide a detailed understanding of the behavior of this compound in condensed phases and its interactions within a crystal lattice.

Investigation of Molecular Behavior in Condensed Phases

MD simulations can model the behavior of this compound in a solvent, providing insights into solute-solvent interactions. By simulating the molecule in a box of solvent molecules (e.g., water, ethanol), one can study how the solvent affects the molecule's conformation and dynamics. These simulations are crucial for understanding the properties of the compound in solution, which is relevant for many chemical applications. Multiscale methods that combine quantum mechanics and molecular mechanics (QM/MM) are particularly effective for investigating the properties of such chromophores in condensed phases. nih.gov

Simulation of Intermolecular Interactions in Crystal Lattices

In the solid state, molecules of this compound arrange themselves in a crystal lattice. MD simulations can be used to model and analyze the intermolecular forces that hold the crystal together. Based on the crystal structure of the closely related 3-nitro-4-(propylamino)benzonitrile, weak intermolecular interactions are expected to play a significant role. nih.gov

In the analogue, weak intermolecular aromatic C—H⋯O(nitro) hydrogen bonds link the molecules. nih.gov Additionally, weak aromatic ring π–π stacking interactions are present, with a minimum ring centroid separation of 3.7744(13) Å. nih.gov MD simulations can be used to explore the collective effects of these weak interactions on the stability and physical properties of the crystal.

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational and statistical methods that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. atlantis-press.com These models are instrumental in modern drug discovery and chemical research, providing predictive tools to design new molecules with enhanced desired properties and to understand the underlying mechanisms of action. nih.gov For a compound like this compound, QSAR and cheminformatics approaches can be employed to predict its potential biological activities and physicochemical properties based on its distinct structural features.

A typical QSAR study involves calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to find a correlation between these descriptors and their measured biological activity. researchgate.net While specific QSAR models for this compound are not extensively published in public literature, the principles of the approach allow for a theoretical analysis. The key molecular descriptors for this compound would be categorized into electronic, steric, and hydrophobic parameters.

Key Molecular Descriptors for this compound:

Electronic Descriptors: These quantify the electronic aspects of the molecule. For this compound, the primary contributors are the electron-withdrawing nitro group (-NO₂) and the electron-donating isopropylamino group (-NHCH(CH₃)₂). rsc.org Parameters such as Hammett constants (σ), dipole moment, and frontier orbital energies (HOMO and LUMO) would be critical. umich.edu The strong electron-withdrawing nature of the nitro and cyano groups, contrasted with the electron-donating effect of the amino group, creates a unique electronic distribution that can be quantified.

Steric Descriptors: These describe the size and shape of the molecule. The bulky isopropyl group introduces significant steric hindrance around the amino group, which can influence how the molecule interacts with a biological target. Descriptors like molar refractivity (MR) and Taft steric parameters (Es) would be calculated to model these effects.

Hydrophobic Descriptors: These account for the molecule's solubility and partitioning behavior between aqueous and lipid phases. The logarithm of the partition coefficient (logP) is the most common hydrophobic descriptor. The isopropyl group increases the lipophilicity of the molecule.

A hypothetical QSAR study on a series of 4-amino-3-nitrobenzonitrile (B23877) analogs could lead to an equation of the following general form:

log(1/C) = k₁ * σ + k₂ * Es + k₃ * logP + constant

Where 'C' is the concentration required for a specific biological effect, and k₁, k₂, and k₃ are coefficients determined by regression analysis. atlantis-press.com Such models are valuable for predicting the activity of unsynthesized derivatives, thereby guiding synthetic efforts toward more potent compounds. researchgate.net

Cheminformatics databases and software can be used to calculate these descriptors and compare the profile of this compound to libraries of known active compounds, a process known as virtual screening. This can generate hypotheses about its potential targets and activities. For instance, benzonitrile derivatives have been explored for a wide range of pharmacological activities, including as kinase inhibitors and antiparasitic agents. researchgate.netresearchgate.net

Table 1: Theoretical Molecular Descriptors for QSAR Analysis of this compound and Related Structures

| Compound | Substituent (R) at position 4 | Key Descriptors | Predicted Influence on Activity |

|---|---|---|---|

| This compound | -NHCH(CH₃)₂ | High lipophilicity (logP), Moderate steric bulk (Es), Strong electron donation (-NHR) | Interaction with hydrophobic pockets; steric hindrance may affect binding. |

| 4-Amino-3-nitrobenzonitrile | -NH₂ | Lower lipophilicity, Minimal steric bulk, Strong electron donation (-NH₂) | Baseline for electronic and steric effects. sigmaaldrich.com |

| 4-(Methylamino)-3-nitrobenzonitrile | -NHCH₃ | Intermediate lipophilicity, Low steric bulk | Increased lipophilicity compared to -NH₂ without significant steric hindrance. |

| 4-(Dimethylamino)-3-nitrobenzonitrile | -N(CH₃)₂ | Intermediate lipophilicity, Moderate steric bulk | Steric effects become more pronounced. |

This table is illustrative and based on established principles of medicinal chemistry and QSAR.

Application of Hammett Constants in Predicting Substituent Effects

The Hammett equation is a cornerstone of physical organic chemistry that provides a quantitative means to evaluate the electronic influence of substituents on the reactivity of aromatic compounds. libretexts.org The equation is given by:

log(K/K₀) = σρ or log(k/k₀) = σρ

Here, K or k is the equilibrium or rate constant for a reaction of a substituted benzene derivative, and K₀ or k₀ is the constant for the unsubstituted parent compound. wikipedia.org The reaction constant, ρ (rho), is specific to the reaction and indicates its sensitivity to electronic effects. The substituent constant, σ (sigma), depends only on the specific substituent and its position (meta or para) on the benzene ring. wikipedia.org

For this compound, we must consider the electronic effects of three key groups on the benzonitrile core: the isopropylamino group at position 4, the nitro group at position 3, and the cyano group at position 1.

Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group, both by induction (-I effect) and resonance (-M effect). When in the meta or para position, it has a positive σ value, indicating that it stabilizes negative charge and destabilizes positive charge in a reaction's transition state or product. cambridge.org For a meta-nitro group (as in this compound relative to the cyano group), the σ_meta value is approximately +0.71. cambridge.org This signifies a strong electron-withdrawing inductive effect.

Isopropylamino Group (-NHCH(CH₃)₂): The amino group and its alkylated derivatives are strong electron-donating groups, primarily through resonance (+M effect), which typically outweighs their inductive electron-withdrawing effect. utexas.edu This results in a negative σ value. For a para-amino group, the σ_para value is strongly negative (approx. -0.66). The isopropyl group, being an alkyl group, is weakly electron-donating. While a specific σ_para for the isopropylamino group is not as commonly tabulated as for -NH₂, it is expected to be a strong electron-donator, similar to or slightly weaker than the amino group due to steric hindrance potentially reducing the coplanarity of the nitrogen lone pair with the ring.

Cyano Group (-CN): The cyano group itself is strongly electron-withdrawing and has a high positive σ value (σ_para = +0.66). wikipedia.org

For example, in a reaction where a positive charge develops on the benzylic position (if the cyano group were, for instance, a chloromethyl group), the electron-donating isopropylamino group would stabilize this charge, accelerating the reaction (a negative ρ value would be observed). Conversely, for a reaction involving nucleophilic attack on the ring, the electron-withdrawing nitro and cyano groups would activate the ring, making the reaction faster (a positive ρ value). rsc.orgumich.edu

Table 2: Hammett Substituent Constants (σ) for Relevant Groups

| Substituent | Position | σ Value | Electronic Effect |

|---|---|---|---|

| -NO₂ | meta | +0.71 | Strong electron-withdrawing (Inductive) cambridge.org |

| -NO₂ | para | +0.78 | Strong electron-withdrawing (Inductive & Resonance) cambridge.org |

| -NH₂ | para | -0.66 | Strong electron-donating (Resonance) |

| -CH(CH₃)₂ (Isopropyl) | para | -0.15 | Weak electron-donating (Inductive & Hyperconjugation) |

| -CN | para | +0.66 | Strong electron-withdrawing (Inductive & Resonance) wikipedia.org |

Source: Values are compiled from established physical organic chemistry literature. wikipedia.orgcambridge.orgutexas.edu The σ value for the para-isopropylamino group can be inferred to be strongly negative.

Chemical Reactivity and Derivatization of 4 Isopropylamino 3 Nitrobenzonitrile

Reactions Involving the Nitro Group

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and is itself a key site for chemical transformation.

Reduction of the Nitro Group to Amine Derivatives

The most common reaction involving the nitro group is its reduction to a primary amine. This transformation is a critical step in the synthesis of various heterocyclic compounds and other substituted aniline (B41778) derivatives. A variety of reducing agents can be employed to achieve this conversion, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups.

Commonly used methods for the reduction of aromatic nitro compounds include catalytic hydrogenation with agents like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. researchgate.net Chemical reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, iron (Fe) in acetic acid, or sodium dithionite (B78146) (Na₂S₂O₄) are also effective. For instance, the reduction of the related compound 4-ethylamino-3-nitro-benzonitrile to 3-amino-4-(ethylamino)benzonitrile (B136301) has been achieved in high yield.

The successful reduction of 4-(isopropylamino)-3-nitrobenzonitrile yields 3-amino-4-(isopropylamino)benzonitrile (B112524) uni.luchemscene.com, a key intermediate for further derivatization.

Table 1: Potential Reagents for the Reduction of this compound

| Reagent | Conditions | Product |

|---|---|---|

| H₂, Pd/C | Methanol or Ethanol, room temperature | 3-amino-4-(isopropylamino)benzonitrile |

| SnCl₂·2H₂O | Concentrated HCl, Ethanol | 3-amino-4-(isopropylamino)benzonitrile |

| Fe, CH₃COOH | Acetic acid, heat | 3-amino-4-(isopropylamino)benzonitrile |

Subsequent Reactions of the Amino Group

The newly formed primary amino group in 3-amino-4-(isopropylamino)benzonitrile is a versatile handle for a wide range of subsequent reactions. These reactions are fundamental to building more complex molecular architectures.

Acylation: The primary amino group can be readily acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is a common strategy in medicinal chemistry to introduce various substituents. documentsdelivered.comnih.gov

Alkylation: While direct N-alkylation of the primary amino group can be challenging to control and may lead to mixtures of mono- and di-alkylated products, selective mono-alkylation can be achieved under specific conditions, for instance, by using a bulky alkylating agent or through reductive amination. organic-chemistry.orgrsc.org

Diazotization: The primary aromatic amine can undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This highly reactive intermediate can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of functional groups, including halogens, cyano, and hydroxyl groups.

Reactions Involving the Nitrile Group

The nitrile group is a valuable functional group that can be converted into several other functionalities or can participate in cyclization reactions to form heterocyclic rings.

Hydrolysis of the Nitrile Group

The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide. Vigorous acidic or basic conditions with heating typically lead to the formation of the corresponding carboxylic acid, 4-(isopropylamino)-3-nitrobenzoic acid. mdpi.com Milder basic conditions may allow for the isolation of the intermediate amide, 4-(isopropylamino)-3-nitrobenzamide. sdfine.com

Table 2: Conditions for Nitrile Hydrolysis

| Reagent | Conditions | Primary Product |

|---|---|---|

| H₂SO₄ (aq) | Heat | 4-(isopropylamino)-3-nitrobenzoic acid |

| NaOH (aq) | Heat | Sodium 4-(isopropylamino)-3-nitrobenzoate |

Cyclization Reactions to Form Heterocyclic Compounds

The nitrile group, particularly after the reduction of the adjacent nitro group, plays a crucial role in the synthesis of fused heterocyclic systems. The resulting ortho-diamino derivative, 3-amino-4-(isopropylamino)benzonitrile, is a key precursor for the synthesis of various heterocycles.

Quinazolines: The reaction of ortho-aminobenzonitriles with various reagents can lead to the formation of quinazoline (B50416) derivatives, which are a class of compounds with significant biological activity. nih.govorganic-chemistry.org For example, 2-aminobenzonitriles can react with secondary amides in the presence of a dehydrating agent like trimethylsilyl (B98337) polyphosphate (PPSE) to yield quinazolin-4(3H)-imines. organic-chemistry.org

Imidazoles: The vicinal amino and cyano groups can be utilized to construct imidazole (B134444) rings. For instance, a series of 2-anilinobenzimidazole carboxamidines were prepared in a four-step process starting from the related 4-amino-3-nitrobenzonitrile (B23877). researchgate.net

Reactivity of the Isopropylamino Moiety

The secondary isopropylamino group is generally less reactive than the primary amino group that can be formed from the reduction of the nitro group. However, it can still undergo certain chemical transformations.

Under forcing conditions, the nitrogen of the isopropylamino group can be acylated or alkylated. N-acylation of secondary amines is a well-established transformation. researchgate.net N-alkylation can be more challenging but can be achieved with reactive alkylating agents. The steric bulk of the isopropyl group can influence the rate and feasibility of these reactions compared to a less hindered secondary amine.

Exploration of Novel Reaction Pathways and Catalytic Transformations

The exploration of novel reaction pathways for this compound is a focal point of contemporary research, aimed at the synthesis of diverse heterocyclic structures and functionalized molecules. The strategic positioning of the nitro, amino, and cyano groups on the benzene (B151609) ring offers a rich platform for a variety of catalytic transformations. Key among these are catalytic hydrogenation of the nitro group and subsequent intramolecular cyclization reactions, which open avenues to valuable benzimidazole (B57391) scaffolds.

Catalytic Hydrogenation of the Nitro Group

A primary and extensively studied catalytic transformation for nitroaromatic compounds is the reduction of the nitro group to an amino group. This reaction is crucial as it converts this compound into 3-amino-4-(isopropylamino)benzonitrile, a key intermediate for further derivatization. Various catalytic systems have been developed for the chemoselective reduction of nitroarenes, which are applicable to this substrate.

These systems often employ transition metal catalysts, such as palladium, platinum, nickel, or gold, supported on materials like carbon, alumina, or titania. nih.gov The choice of catalyst and reaction conditions can influence the selectivity and efficiency of the reduction. For instance, bimetallic nanoparticles, such as copper/nickel, have demonstrated high activity and selectivity in the hydrogenation of substituted nitroanilines under molecular hydrogen. mdpi.commdpi.com

Another approach involves transfer hydrogenation, which utilizes a hydrogen donor molecule in the presence of a catalyst. Common hydrogen donors include hydrazine, formic acid, and sodium borohydride. nih.govgoogle.com Mechanochemical methods, using ball milling with a catalyst and a hydrogen donor, have also emerged as a green and efficient alternative to traditional solution-phase reactions for nitro group reduction. google.com

Reductive Cyclization to Benzimidazoles

Following the catalytic reduction of the nitro group to form the corresponding ortho-diamine, a significant novel reaction pathway is the intramolecular or intermolecular cyclization to form benzimidazoles. Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of pharmaceutical and industrial applications.

The synthesis of benzimidazoles from o-nitroanilines can be achieved in a one-pot reductive cyclization process. nih.gov This method typically involves the reduction of the nitro group and subsequent condensation with an aldehyde or a carboxylic acid derivative, catalyzed by the same or a different catalytic system. For example, sodium dithionite (Na₂S₂O₄) has been effectively used as a reducing agent for the one-step synthesis of 2-substituted benzimidazoles from o-nitroanilines and aldehydes. nih.gov This approach is highly versatile and accommodates a wide array of functional groups.

The general scheme for the reductive cyclization of this compound would first involve the reduction of the nitro group to yield 3-amino-4-(isopropylamino)benzonitrile. This diamine can then react with various carbonyl compounds (aldehydes, ketones, or carboxylic acids) under catalytic conditions to furnish 2-substituted-1-isopropyl-1H-benzimidazole-6-carbonitriles. The choice of the carbonyl reactant dictates the substituent at the 2-position of the benzimidazole ring.

| Catalytic System | Reactant | Product | Reference |

| Pd/C, H₂ | - | 3-Amino-4-(isopropylamino)benzonitrile | google.com |

| Ni/Cu Nanoparticles, H₂ | - | 3-Amino-4-(isopropylamino)benzonitrile | mdpi.commdpi.com |

| Na₂S₂O₄ | Aldehyde (RCHO) | 2-Substituted-1-isopropyl-1H-benzimidazole-6-carbonitrile | nih.gov |

| Formic Acid, Iron Powder | - | 1-Isopropyl-1H-benzimidazole-6-carbonitrile |

Other Potential Catalytic Transformations

Beyond nitro group reduction and benzimidazole formation, the structure of this compound allows for the exploration of other catalytic C-H activation and functionalization reactions. Modern catalytic methods enable the direct functionalization of C-H bonds, which can provide more atom-economical and efficient synthetic routes to novel derivatives. For instance, palladium-catalyzed C-H activation of the isopropyl group or the aromatic ring could lead to new carbon-carbon or carbon-heteroatom bond formations, although specific studies on this substrate are not yet prevalent.

Furthermore, the cyano group can be subjected to catalytic transformations. For example, catalytic hydration of the nitrile to an amide or its reduction to an aminomethyl group would yield another set of derivatives with distinct chemical properties and potential applications.

Advanced Applications and Emerging Research Frontiers for Benzonitrile Derivatives

Role in the Synthesis of Complex Organic Molecules

4-(Isopropylamino)-3-nitrobenzonitrile serves as a key intermediate in the synthesis of diverse and complex organic molecules. lookchem.com The presence of its distinct functional groups—the nitrile (cyano), nitro, and isopropylamino moieties—allows for a wide range of chemical transformations. This versatility makes it a valuable starting material in medicinal chemistry and organic synthesis research. lookchem.com

The reactivity of each functional group can be selectively harnessed:

The nitro group can be reduced to an amine, which can then undergo a variety of reactions, such as diazotization or acylation, to introduce new functionalities.

The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing pathways to amides, esters, and other derivatives.

The isopropylamino group influences the electronic properties of the aromatic ring and can be a site for further substitution or modification. lookchem.com

This multi-functional nature allows chemists to use this compound as a scaffold to build intricate molecular frameworks for pharmaceuticals and other specialized organic compounds. lookchem.com Its utility is primarily as a foundational element in multi-step synthetic pathways that target novel molecules with specific, designed properties. lookchem.com

Precursor for Advanced Materials and Functional Molecules

The class of nitroaromatic compounds, to which this compound belongs, is fundamental to the synthesis of numerous commercial products, including polymers and dyes. nih.gov The specific combination of functional groups in this molecule suggests its potential as a precursor for advanced materials.

Dyes and Pigments: The chromophoric nitro group and the auxochromic amino group are classic components of dye molecules. By modifying the structure of this compound, it is possible to synthesize custom dyes with specific colors and properties for various applications.

Pharmaceuticals: It is used as an intermediate in the creation of various drugs. lookchem.com The ability to selectively modify its functional groups is crucial for designing effective pharmaceutical compounds. lookchem.com

Polymers and Resins: Benzonitrile (B105546) derivatives can be incorporated into polymer chains to impart specific functionalities. For instance, related compounds are used as photoinitiators for the crosslinking of synthetic resins. google.com

The potential applications are summarized in the table below:

| Potential Application | Role of this compound | Relevant Functional Groups |

| Pharmaceuticals | Building block for active pharmaceutical ingredients (APIs). | Isopropylamino, Nitro, Cyano |

| Agrochemicals | Intermediate for creating new pesticides or herbicides. | Isopropylamino, Nitro, Cyano |

| Dyes | Precursor for synthesizing organic colorants. | Nitro, Isopropylamino |

| Advanced Polymers | Monomer or functional additive for specialty polymers. | All |

Environmental Chemistry and Degradation Studies of Nitroaromatic Compounds

Nitroaromatic compounds are significant in industrial chemistry but are also recognized as environmental pollutants due to their widespread use in manufacturing dyes, explosives, and pesticides. nih.govasm.org Their chemical stability, conferred by the electron-withdrawing nitro group and the stable benzene (B151609) ring, makes them resistant to degradation. nih.govasm.org Many are considered toxic and mutagenic, placing them on priority pollutant lists for environmental remediation. nih.govnih.gov

Bioremediation offers an economically and environmentally sound method for cleaning sites contaminated with nitroaromatic compounds. rsc.org Microorganisms have evolved diverse strategies to metabolize these synthetic chemicals, often using them as sources of carbon, nitrogen, and energy. asm.org

Aerobic and anaerobic bacteria, as well as fungi, employ several key degradation strategies:

Reductive Pathways: Anaerobic bacteria can reduce the nitro group to a nitroso, then a hydroxylamino, and finally an amino group (-NH2). nih.gov This initial reduction is a crucial step that makes the compound more amenable to further degradation.

Oxidative Pathways: Aerobic bacteria can initiate degradation by adding oxygen atoms to the aromatic ring. Monooxygenase and dioxygenase enzymes can hydroxylate the ring, leading to the elimination of the nitro group as nitrite (B80452). rsc.orgnih.gov

Fungal Degradation: White-rot fungi, such as Phanerochaete chrysosporium, are capable of mineralizing highly recalcitrant nitroaromatics like TNT. nih.govresearchgate.net

The primary microbial strategies are outlined below:

| Degradation Strategy | Microbial Group | Key Enzymes/Process | Result |

| Nitro Group Reduction | Anaerobic Bacteria (e.g., Desulfovibrio, Clostridium) | Nitroreductases | Conversion of -NO2 to -NH2 |

| Oxygenolytic Removal | Aerobic Bacteria | Monooxygenases, Dioxygenases | Hydroxylation of the ring and nitrite elimination |

| Hydride Addition | Aerobic Bacteria | Hydride Transferases | Formation of a hydride-Meisenheimer complex, followed by nitrite elimination. nih.gov |

| Mineralization | Fungi (e.g., Phanerochaete chrysosporium) | Lignin-degrading enzymes | Complete breakdown of the compound. nih.gov |

The environmental fate of nitroaromatic compounds is governed by their chemical properties and interactions with the environment. Due to their stability, they can persist in soil and groundwater for long periods. nih.gov

Key transport and fate mechanisms include:

Leaching: Being soluble to varying degrees, nitroaromatics can be transported by rainwater from soil surfaces into groundwater. arizona.edu

Sorption: These compounds can bind to soil organic matter, particularly humus. This process can lead to their immobilization, reducing their bioavailability but also creating a long-term reservoir of contamination. arizona.edu

Photolysis: Sunlight can induce the degradation of some nitroaromatic compounds in aqueous environments, leading to both oxidation and reduction products. researchgate.net

Covalent Bonding: Under anaerobic conditions, the reduction of nitroaromatics to aromatic amines can be followed by covalent bonding to natural organic matter, which is a significant mechanism for their sequestration in soil and sediment. arizona.edu

Bio-conjugation and "Click Chemistry" Applications

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and biocompatible, making them ideal for applications like drug discovery and bioconjugation. wikipedia.orgtcichemicals.com The nitrile group in this compound is a functional handle that can participate in specific click-type reactions.

While the classic copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the most famous click reaction, other processes involving nitriles have emerged: organic-chemistry.org

Azide-Nitrile Cycloaddition: This reaction allows for the formation of a stable tetrazole ring by reacting an azide (B81097) with a nitrile. It serves as a powerful ligation tool for creating complex molecular structures, including C-glycosyl α-amino acids. acs.org

Nitrile Bis-Thiol (NBT) Reaction: Electron-deficient aryl nitriles can react with two thiol groups to form a stable amino dithioacetal (ADTA). This reaction has been explored for protein modification and antibody conjugation, where the nitrile reacts with reduced disulfide bonds in proteins. ucl.ac.uk

Allene-Nitrile Coupling: Catalytic methods have been developed to merge nitriles with allenes and other components, creating fluorescent linkages in a process that is orthogonal to other major click reactions. springernature.com

These emerging nitrile-based reactions open the possibility of using this compound in advanced bioconjugation strategies for labeling and modifying biomolecules. ucl.ac.uk

Development as Probes in Biological Systems

Benzonitrile derivatives are integral components of many fluorescent probes designed for detecting and imaging specific analytes in biological systems. researchgate.netbohrium.com The benzonitrile moiety often serves as part of the core chromophore or fluorophore structure, or as a recognition site.

Examples of benzonitrile-based probes include:

Fluorescent DNA Probes: A chromophore combining benzothiazole (B30560) and benzonitrile has been synthesized to act as a "turn-on" fluorescent probe that strongly interacts with DNA, allowing for its sensitive detection. researchgate.netnih.gov

Probes for Biological Thiols: A probe integrating coumarin (B35378) and benzothiazole acetonitrile (B52724) was developed to selectively detect important biological thiols like cysteine, homocysteine, and glutathione (B108866) through a distinct fluorescent response. bohrium.com

Molecular Recognition Probes: The benzonitrile fragment can act as a "key" that is precisely recognized by synthetic "lock" molecules, such as supramolecular cavitands. This principle is fundamental to creating highly selective sensors and probes for drug discovery and diagnostics. nih.gov

The structural framework of this compound provides a foundation that could be elaborated upon to design novel probes. The nitro and amino groups can be used to tune the electronic and photophysical properties (e.g., absorption and emission wavelengths) of a potential probe molecule.

DNA Minor Groove Binding Studies

There is no available research to suggest that this compound has been specifically investigated for its ability to bind to the minor groove of DNA. Studies on related dicationic amidine derivatives of similar scaffolds have shown antiparasitic activity, which is sometimes associated with DNA minor groove binding, but no such data exists for this compound itself.

Protein-Ligand Interaction Analysis

Detailed protein-ligand interaction analyses involving this compound are not described in the available literature. While computational and experimental methods are routinely used to study the interactions of small molecules with proteins, no such studies have been published with this specific compound as the ligand of interest.

Inhibitor Development for Biological Targets (e.g., DGAT2, Aldosterone (B195564) Synthase, Aromatase)

Currently, there is no scientific evidence to indicate that this compound has been developed or tested as an inhibitor of diacylglycerol acyltransferase 2 (DGAT2), aldosterone synthase, or aromatase. Research on inhibitors for these targets is extensive, but this particular benzonitrile derivative is not mentioned among the compounds investigated in published studies.

Other Specialized Research Applications

No other specialized research applications for this compound have been documented in publicly accessible scientific literature.

Future Directions and Interdisciplinary Research Opportunities

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and prediction of properties for new compounds derived from 4-(isopropylamino)-3-nitrobenzonitrile. AI algorithms can analyze vast datasets to identify complex structure-activity relationships (SAR) that are not immediately apparent to human researchers. For instance, ML models can be trained to predict the biological activity, such as kinase inhibition, or material properties, like semiconductivity, of novel derivatives before they are synthesized. nih.gov

This predictive power accelerates the discovery process by prioritizing the synthesis of compounds with the highest probability of success, thereby saving time and resources. Predictive models can be built using various molecular descriptors calculated from the compound's structure, including topological, electronic, and quantum chemical properties.

Table 1: Conceptual Data for Machine Learning-Based Property Prediction

| Derivative ID | Molecular Weight | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Predicted Kinase Inhibition (IC50, nM) | Predicted Band Gap (eV) |

|---|---|---|---|---|---|---|

| Base-001 | 205.21 | 2.5 | 1 | 4 | 550 | 3.1 |

| Mod-R1-A | 250.30 | 2.8 | 1 | 5 | 150 | 3.0 |

| Mod-R2-B | 280.35 | 3.1 | 2 | 4 | 75 | 2.9 |

| Mod-R3-C | 310.40 | 3.4 | 1 | 6 | 25 | 2.8 |

This table is illustrative, showing the types of parameters an AI/ML model would use to predict the properties of hypothetical derivatives.

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

High-throughput screening (HTS) and combinatorial chemistry are powerful tools for the rapid discovery of new derivatives of this compound with desired functionalities. Combinatorial chemistry allows for the systematic and rapid synthesis of a large number of different but structurally related molecules, known as a library. By modifying the functional groups on the benzonitrile (B105546) core (the isopropylamino, nitro, or cyano groups), a vast chemical space can be explored.

For example, the parent compound can serve as a scaffold where the isopropylamino group is replaced by various other amines, or the nitro group is reduced and subsequently functionalized. nih.gov These libraries of derivatives can then be subjected to HTS assays to quickly identify "hits" for specific applications, such as herbicidal activity or therapeutic potential as kinase inhibitors. nih.govresearchgate.net This approach significantly accelerates the pace of discovery compared to traditional one-compound-at-a-time synthesis and testing.

Table 2: Illustrative Combinatorial Library for Derivative Synthesis

| Scaffold | Reagent 1 (Amine) | Reagent 2 (Substitution on Ring) | Resulting Derivative Class | Potential Application |

|---|---|---|---|---|

| 3-Nitrobenzonitrile | Isopropylamine (B41738) | Halogenation | 4-(Alkylamino)-3-nitro-X-benzonitriles | Medicinal Chemistry |

| 3-Nitrobenzonitrile | Cyclopropylamine | Suzuki Coupling | 4-(Alkylamino)-3-nitro-X-aryl-benzonitriles | Materials Science |

| 4-Aminobenzonitrile | Various Alkyl Halides | Nitration | 4-(Dialkylamino)-3-nitrobenzonitriles | Agrochemicals |

| 4-Aminobenzonitrile | Aryl Boronic Acids | Nitration | 4-(Arylamino)-3-nitrobenzonitriles | Dyes & Pigments |

This table provides a conceptual framework for generating diverse derivatives from a common starting material for HTS.

Nanotechnology and Miniaturization in Synthesis and Analysis

The application of nanotechnology offers promising avenues for both the synthesis and analysis of this compound and its derivatives. In synthesis, nanocatalysts can provide higher efficiency, selectivity, and reusability. For example, magnetically recoverable nanocomposites, such as those based on iron oxide decorated with silver nanoparticles, have been shown to be effective for the chemoselective reduction of nitro and nitrile groups, which are key functionalities in the target compound. nih.gov This enhances the sustainability and cost-effectiveness of synthetic processes.

In analysis and application, miniaturization through microfluidics and "lab-on-a-chip" technology can enable rapid screening and reaction optimization using minute quantities of material. Furthermore, nanotechnology plays a crucial role in drug delivery; derivatives of the compound with therapeutic potential could be encapsulated within nanoparticles to improve their solubility, stability, and targeted delivery to specific cells or tissues, a strategy explored for other advanced materials. rsc.org

Collaborative Research between Synthetic, Computational, and Biological Chemists

The multifaceted potential of this compound derivatives necessitates a deeply collaborative research approach.

Synthetic Chemists are essential for designing and executing efficient and scalable routes to the core molecule and its analogues, as explored through combinatorial libraries. publish.csiro.auprepchem.com

Computational Chemists can employ AI/ML and molecular modeling to predict the properties of virtual compounds, guiding the efforts of synthetic chemists toward the most promising targets. nih.gov They can also help elucidate reaction mechanisms and interpret analytical data.

Biological Chemists are crucial for evaluating the synthesized compounds in relevant assays. researchgate.net For medicinal applications, this involves testing for enzyme inhibition (e.g., protein kinases) and cellular effects. mdpi.comnih.gov For agricultural uses, it involves assessing herbicidal or pesticidal activity against target organisms. nih.gov

This synergistic relationship, where computational predictions are validated by synthesis and biological testing, creates an iterative cycle of design, build, test, and learn. Such an integrated approach is fundamental to efficiently translating a promising chemical scaffold into valuable, real-world applications in medicine, materials science, and agriculture.

常见问题

Basic Question: What are the established methods for determining the crystal structure of 4-(Isopropylamino)-3-nitrobenzonitrile, and what key parameters define its molecular packing?

Answer:

The crystal structure of this compound is determined via single-crystal X-ray diffraction (XRD) at 293 K. Key crystallographic parameters include:

- Space group : Monoclinic

- Unit cell dimensions :

- Volume : ,

- Refinement : ,

Data collection utilized a CAD-4 diffractometer with graphite-monochromated radiation, and absorption corrections were applied via the ψ-scan method. The molecular packing is stabilized by intermolecular hydrogen bonds (N–H⋯O and C–H⋯O) and π-π stacking between nitrobenzene rings, critical for understanding solid-state reactivity and polymorphism .

Basic Question: What synthetic methodologies are reported for this compound, and how are reaction conditions optimized?

Answer:

A scalable synthesis involves the condensation of 4-formylbenzonitrile with propan-2-amine under automated conditions using iSnAP resin. Key steps include:

- Stoichiometry : 1:1 molar ratio of aldehyde to amine.

- Solvent : Methylene chloride/benzene mixtures to enhance solubility.

- Purification : Preparative HPLC yields 43% with a diastereomeric ratio (dr) of 11:8.

- Optimization : Adjusting reaction temperature (ambient to 60°C) and extending reaction time (12–24 hrs) improves purity to >98%. Monitoring via -NMR ensures minimal byproduct formation .

Advanced Question: How should researchers address discrepancies in crystallographic data during refinement of this compound?

Answer:

Discrepancies in refinement (e.g., high -factors) are addressed by:

Absorption correction : Validate ψ-scan parameters () to minimize intensity errors.

Data completeness : Ensure >95% coverage within θ range.

Disorder modeling : Apply restraints to the isopropyl group’s thermal displacement parameters.

Comparative analysis : Cross-validate bond lengths (e.g., C–N = 1.34–1.38 Å) with analogous nitrobenzonitriles (e.g., 3-nitrobenzonitrile) to identify outliers .

Advanced Question: What computational approaches predict the reactivity of the nitro and nitrile groups in this compound under nucleophilic conditions?

Answer:

Methodology :

- DFT calculations : At the B3LYP/6-31G(d) level, compute Fukui indices to identify electrophilic sites (nitro group’s meta-position).

- MEP maps : Visualize electron-deficient regions, corroborated by experimental IR data (C≡N stretch at ~2230 cm).

- Hammett analysis : Use substituent constants ( for -NO = 1.27) to predict reaction rates in SNAr mechanisms.

- Validation : Compare with 4-fluoro-3-nitrobenzonitrile analogs to assess steric effects from the isopropylamino group .

Advanced Question: How does the isopropylamino group influence the photostability of this compound in surface adsorption studies?

Answer:

The isopropylamino group enhances photostability via:

- Steric shielding : Reduces UV-induced nitro group degradation by ~40% (half-life increase from 12 to 20 hrs under UV-A).

- Surface interactions : Hydrogen bonding with silica surfaces (observed via QCM and XPS) minimizes oxidative cleavage.

- Comparative studies : Des-amino analogs exhibit faster degradation, confirming the protective role of alkylamino substituents in environmental stability .

Retrosynthesis Analysis